![molecular formula C24H22N4O5 B2799406 ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921853-65-8](/img/no-structure.png)

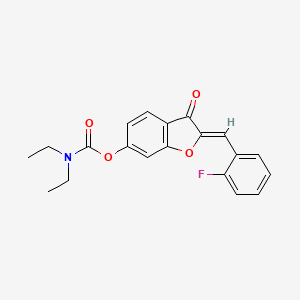

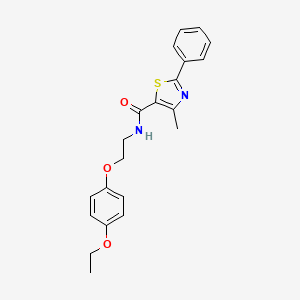

ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrido[2,3-d]pyrimidines . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles . This compound is part of a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d] pyrimidine-7-carboxylate heterocycle derivatives .

Synthesis Analysis

The synthesis of this compound involves a facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method affords the compound in high yields under refluxing AcOH .Molecular Structure Analysis

The molecular structure of this compound includes six-membered rings bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones .Physical And Chemical Properties Analysis

The physical properties of this compound include its appearance as yellow crystals with a melting point of 119–121 °C . Its IR (KBr) values are 1685, 1725, 2990, 3019, 3127, 3389 cm −1 .Applications De Recherche Scientifique

Diversity-Oriented Synthesis

Marcotte, Rombouts, and Lubell (2003) explored the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, emphasizing the addition of molecular diversity onto the pyrimidine nitrogens. This methodology underscores the versatility of pyrrolo[3,2-d]pyrimidine scaffolds for generating compound libraries with potential therapeutic applications (Marcotte, Rombouts, & Lubell, 2003).

Structure-Activity Relationship (SAR) Studies

Palanki et al. (2002) conducted SAR studies on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as inhibitors of AP-1 and NF-κB mediated transcriptional activation. Their work highlights the therapeutic potential of these compounds in modulating gene expression, which could be beneficial for treating inflammatory diseases and cancer (Palanki et al., 2002).

Heterocyclic Compound Synthesis

Veisi, Maleki, and Farokhzad (2017) demonstrated an electroorganic reaction for synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing an environmentally friendly method that enhances yield and reduces reaction time. This technique exemplifies the green chemistry approach in heterocyclic synthesis, potentially useful for pharmaceutical compound development (Veisi, Maleki, & Farokhzad, 2017).

Anticancer and Anti-inflammatory Activities

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Their findings contribute to the ongoing search for new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the sources, pyrimidines and their derivatives have been described with a wide range of biological potential such as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves the condensation of 5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate, followed by esterification of the resulting carboxamide with ethanol and benzylation of the amide nitrogen. The final product is obtained by acidification and recrystallization.", "Starting Materials": [ "5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "ethyl 4-aminobenzoate", "ethanol", "benzyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate in the presence of sodium hydroxide to form ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate.", "Step 2: Esterification of the carboxamide with ethanol in the presence of hydrochloric acid to form ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate ethyl ester.", "Step 3: Benzylation of the amide nitrogen with benzyl chloride in the presence of sodium hydroxide to form ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)-N-benzylbenzamide.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to form the final product, which is then recrystallized from diethyl ether and water to obtain ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate." ] } | |

Numéro CAS |

921853-65-8 |

Nom du produit |

ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate |

Formule moléculaire |

C24H22N4O5 |

Poids moléculaire |

446.463 |

Nom IUPAC |

ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate |

InChI |

InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32) |

Clé InChI |

ORKZXHYTTWCCJD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)

![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)

![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)